molecular formula C15H24N2O2 B5677639 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine

Cat. No.: B5677639
M. Wt: 264.36 g/mol
InChI Key: WKCMCDISJCJQNF-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxy-3-methylphenyl group and a methyl group

Preparation Methods

The synthesis of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield quinones, while reduction of the piperazine ring can lead to secondary amines .

Scientific Research Applications

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-12-14(18-3)6-5-13(15(12)19-4)11-17-9-7-16(2)8-10-17/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCMCDISJCJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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